molecular formula C11H10BrNO B8783623 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B8783623
M. Wt: 252.11 g/mol
InChI Key: YNENYUFPAYMVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5'-bromo-1'-methylspiro[cyclopropane-1,3'-indole]-2'-one

InChI

InChI=1S/C11H10BrNO/c1-13-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3

InChI Key

YNENYUFPAYMVMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add bromine (1.4 g, 8.7 mmol) dropwise to the mixture of 1′-methylspiro[cyclopropane-1,3′-indolin]-2′-one (1.5 g, 8.7 mmol), sodium acetate (0.7 g, 8.7 mmol) and acetic acid (0.52 g, 8.7 mmol) in dichloromethane (15 mL) at 0° C. After addition, stir the resulting mixture at room temperature overnight. Pour the reaction mixture to the cold sodium thiosulfate solution, extract with ethyl acetate (100 mL×2), combine the organic layers, and wash with brine (20 mL), dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to give the crude product, purify by flash chromatography (silica gel, EtOAc:PE=1:5) to afford the title compound (1.0 g, 47.6%). MS: (M+1): 254.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.